5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane is a synthetic compound characterized by its unique spirocyclic structure, incorporating both fluorine and oxygen atoms within its framework. This compound is primarily utilized in scientific research and industrial applications due to its distinctive chemical properties and potential biological activities. It is classified as an organic compound and is often referred to in the context of medicinal chemistry and organic synthesis.
The synthesis of 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane typically involves several steps starting from readily available precursors. Common synthetic routes include:
The synthesis may require specific reaction conditions, including:
In industrial settings, production methods are scaled up using continuous flow reactors, which allow for efficient processing and consistent quality control.
The molecular structure of 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | C7H12F2N1O1 |
| Molecular Weight | 181.63 g/mol |
| IUPAC Name | 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride |
| InChI | InChI=1S/C7H12F2N1O.ClH/c8-6(9)10(4)3(1)2(6)7(8)5(4)11;1H |
| InChI Key | PKFONDHLPUTFFV-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC(C12CNC2)(F)(F).Cl |
This structure highlights the presence of two fluorine atoms at the 5-position, contributing significantly to its chemical reactivity and properties.
5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical transformations, including:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions used, with oxidation potentially yielding hydroxylated derivatives and substitution leading to various functionalized compounds.
The mechanism of action for 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's reactivity and binding affinity to biological targets. The spirocyclic structure contributes to its stability and unique properties in biological systems, making it a subject of interest in pharmacological research.
This compound is generally described as a colorless to pale yellow solid or liquid, depending on its form and purity.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications.
5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane has a wide range of applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2